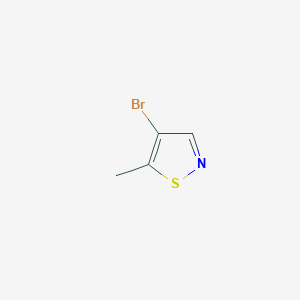![molecular formula C11H15F3N2 B6259281 (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine CAS No. 2138387-54-7](/img/no-structure.png)
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine” is a complex organic compound. It contains a butan-2-yl group, a trifluoromethyl group, and a pyridin-3-yl group . This compound could be a useful building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of perfluoroalkylative pyridylation of alkenes . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Molecular Structure Analysis
The trifluoromethyl group in this compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The key step in the chemical reactions involving this compound is the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This leads to the formation of alkene difunctionalization products with a quaternary carbon center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The trifluoromethyl group in this compound can affect its properties significantly. For example, it can lower the basicity of compounds .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves the reaction of butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol, followed by protection of the amine group and subsequent alkylation with butan-2-yl bromide.", "Starting Materials": [ "Butan-2-amine", "5-(Trifluoromethyl)pyridine-3-methanol", "Butan-2-yl bromide", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: React butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol in the presence of sodium hydride and diethyl ether to form (5-(trifluoromethyl)pyridin-3-yl)methanamine.", "Step 2: Protect the amine group of (5-(trifluoromethyl)pyridin-3-yl)methanamine with methanol and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: Alkylate the protected amine with butan-2-yl bromide in the presence of sodium bicarbonate and chloroform to form (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine.", "Step 4: Purify the product by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |
CAS RN |
2138387-54-7 |
Product Name |
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine |
Molecular Formula |
C11H15F3N2 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



